TRPV3 antagonist 74a

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

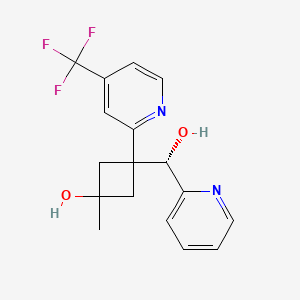

IUPAC Name |

3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O2/c1-15(24)9-16(10-15,14(23)12-4-2-3-6-21-12)13-8-11(5-7-22-13)17(18,19)20/h2-8,14,23-24H,9-10H2,1H3/t14-,15?,16?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJXDHFAWXGXIN-QQFBHYJXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C2=NC=CC(=C2)C(F)(F)F)C(C3=CC=CC=N3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(C1)(C2=NC=CC(=C2)C(F)(F)F)[C@@H](C3=CC=CC=N3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336739 | |

| Record name | TRPV3-74a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432051-63-2 | |

| Record name | TRPV3-74a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Synthesis of TRPV3 Antagonist 74a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a non-selective cation channel predominantly expressed in keratinocytes and to a lesser extent in neuronal tissues, has emerged as a compelling therapeutic target for a range of conditions, including chronic pain, itch, and inflammatory skin disorders.[1][2] The development of potent and selective antagonists for this channel is a key area of research in modern pharmacology. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of TRPV3 antagonist 74a, a novel and selective compound developed by Gomtsyan and colleagues.[1]

Chemical and Physical Properties

This compound, with the chemical name (αS)-α-[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol, is a potent and selective antagonist of the human TRPV3 channel.[1][3]

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₇F₃N₂O₂ | |

| Molecular Weight | 338.32 g/mol | |

| CAS Number | 1432051-63-2 | |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the construction of a substituted cyclobutane (B1203170) core followed by the stereoselective introduction of a pyridinylmethanol moiety. The following is a detailed protocol based on the work of Gomtsyan et al. (2016).

Synthetic Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 1-(1-(4-(trifluoromethyl)pyridin-2-yl)cyclobutyl)ethan-1-one (Intermediate 1)

To a solution of diisopropylamine (B44863) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C is added n-butyllithium dropwise. The mixture is stirred for 30 minutes, after which a solution of 1-(4-(trifluoromethyl)pyridin-2-yl)ethan-1-one in THF is added. After stirring for 1 hour, 1,3-dibromopropane is added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford Intermediate 1.

Step 2: Synthesis of 1-methyl-3-(4-(trifluoromethyl)pyridin-2-yl)cyclobutane-1,3-diol (Intermediate 2)

Intermediate 1 is dissolved in dichloromethane (B109758) (DCM), and meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 4 hours. The mixture is then washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated to give the crude epoxide. This epoxide is then dissolved in THF and added dropwise to a solution of methylmagnesium bromide in THF at 0 °C. The reaction is stirred for 2 hours and then quenched with saturated ammonium (B1175870) chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried, filtered, and concentrated. The residue is purified by column chromatography to yield Intermediate 2.

Step 3: Synthesis of 3-hydroxy-3-methyl-1-(4-(trifluoromethyl)pyridin-2-yl)cyclobutan-1-one (Intermediate 3)

To a solution of Intermediate 2 in DCM is added Dess-Martin periodinane at room temperature. The reaction is stirred for 2 hours. The reaction mixture is then diluted with diethyl ether and filtered through a pad of Celite. The filtrate is concentrated, and the crude product is purified by column chromatography to give Intermediate 3.

Step 4: Synthesis of (cis)-3-hydroxy-1-(hydroxy(pyridin-2-yl)methyl)-3-methyl-1-(4-(trifluoromethyl)pyridin-2-yl)cyclobutanol (Intermediate 4)

2-Bromopyridine is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes to generate 2-lithiopyridine. A solution of Intermediate 3 in THF is then added dropwise. The reaction is stirred at -78 °C for 1 hour before being quenched with saturated ammonium chloride solution. The product is extracted with ethyl acetate, and the combined organic layers are dried, filtered, and concentrated. Purification by column chromatography affords Intermediate 4.

Step 5: Synthesis of (αS)-α-[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol (this compound)

To a solution of (R)-2-methyl-CBS-oxazaborolidine in THF at 0 °C is added borane-dimethyl sulfide (B99878) complex. After stirring for 15 minutes, a solution of Intermediate 4 in THF is added dropwise. The reaction is stirred for 2 hours at room temperature. The reaction is then carefully quenched with methanol, and the solvent is removed under reduced pressure. The residue is purified by chiral HPLC to yield the final product, this compound.

In Vitro Pharmacology

The in vitro pharmacological properties of this compound were characterized using a variety of assays to determine its potency, selectivity, and mechanism of action.

Calcium Influx Assay (FLIPR)

The primary assay for determining the antagonist potency of 74a was a fluorometric imaging plate reader (FLIPR)-based calcium influx assay in HEK293 cells stably expressing human TRPV3.

Experimental Protocol:

-

Cell Culture: HEK293 cells stably expressing human TRPV3 are seeded into 384-well black-walled, clear-bottom plates and grown to confluency.

-

Dye Loading: The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37 °C.

-

Compound Addition: The dye solution is removed, and the cells are washed with assay buffer. Various concentrations of this compound are then added to the wells and incubated for 15 minutes at room temperature.

-

Agonist Stimulation and Signal Detection: The plate is placed in a FLIPR instrument, and baseline fluorescence is recorded. A known TRPV3 agonist, such as 2-aminoethoxydiphenyl borate (B1201080) (2-APB), is then added to all wells to stimulate calcium influx. The change in fluorescence intensity is monitored over time.

-

Data Analysis: The antagonist activity is determined by measuring the inhibition of the agonist-induced calcium response. The half-maximal inhibitory concentration (IC₅₀) is calculated from the concentration-response curve. The antagonist constant (KB) is then determined using the Cheng-Prusoff equation.

| Parameter | Value | Reference |

| Cell Line | HEK293 expressing human TRPV3 | |

| Agonist | 2-APB | |

| KB | 0.56 µM |

Selectivity Assays

This compound was profiled against a panel of other ion channels to determine its selectivity. It displayed no significant activity against a range of other TRP channels (TRPV1, TRPV4, TRPM8, TRPA1) and other off-target proteins at concentrations up to 10 µM.

In Vivo Pharmacology

The in vivo efficacy of this compound was evaluated in rodent models of neuropathic pain.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used preclinical model that mimics the symptoms of human neuropathic pain.

Experimental Protocol:

-

Surgical Procedure: Adult male Sprague-Dawley rats are anesthetized. The common sciatic nerve is exposed at the mid-thigh level, and four loose ligatures of chromic gut suture are tied around it. In sham-operated animals, the nerve is exposed but not ligated.

-

Drug Administration: Fourteen days after surgery, rats exhibiting mechanical allodynia (a lowered threshold to a non-painful stimulus) are selected. This compound is administered orally (p.o.) at various doses.

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at different time points after drug administration. The paw withdrawal threshold is determined as the force at which the rat withdraws its paw.

-

Data Analysis: The reversal of mechanical allodynia is calculated as the percentage of the maximum possible effect (%MPE).

| Animal Model | Route of Administration | Effective Dose Range | Outcome | Reference |

| Rat CCI Model | Oral (p.o.) | 30 - 100 mg/kg | Dose-dependent reversal of mechanical allodynia |

Signaling Pathway and Experimental Workflow

TRPV3 Signaling in Keratinocytes

Activation of TRPV3 channels in keratinocytes leads to an influx of calcium ions, which triggers the release of signaling molecules such as ATP. This ATP can then act on purinergic receptors on adjacent sensory neurons, propagating the pain or itch signal.

Caption: TRPV3 signaling pathway in keratinocytes and its inhibition by antagonist 74a.

Experimental Workflow for Characterization of this compound

The logical flow for the discovery and characterization of a novel TRPV3 antagonist like 74a involves a series of in vitro and in vivo experiments.

References

- 1. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Item - Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - American Chemical Society - Figshare [acs.figshare.com]

- 3. pubs.acs.org [pubs.acs.org]

(Pyridin-2-yl)methanol Derivatives as TRPV3 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a non-selective cation channel, is a key player in sensory perception, particularly in thermosensation and nociception. Predominantly expressed in keratinocytes and sensory neurons, TRPV3 is implicated in a variety of physiological and pathological processes, including pain sensation, inflammation, and skin disorders.[1][2] Consequently, the development of potent and selective TRPV3 antagonists has emerged as a promising therapeutic strategy for a range of conditions. This technical guide provides an in-depth overview of a significant class of TRPV3 antagonists: (Pyridin-2-yl)methanol derivatives. We will delve into their quantitative structure-activity relationships, the experimental methodologies for their evaluation, and the underlying signaling pathways they modulate.

Data Presentation: Structure-Activity Relationship of (Pyridin-2-yl)methanol Derivatives

The following table summarizes the in vitro potency of a selection of (Pyridin-2-yl)methanol derivatives against the human TRPV3 channel. The data is primarily drawn from the comprehensive structure-activity relationship (SAR) studies that led to the identification of the lead compound 5a and the optimized clinical candidate 74a .[1] The inhibitory activity is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the TRPV3 channel activity.

| Compound | Structure | hTRPV3 IC50 (µM) |

| 5a (Lead) | Simplified representation | 2.8 |

| 5b | Simplified representation | 1.5 |

| 5c | Simplified representation | >10 |

| 74a (Optimized) | Simplified representation | 0.38 |

| 74b | Simplified representation | 0.85 |

Note: The chemical structures are simplified representations. For complete chemical information, please refer to the source publication.[1]

Experimental Protocols

In Vitro Efficacy Assay: FLIPR-Based Calcium Influx Assay

The in vitro efficacy of the (Pyridin-2-yl)methanol derivatives was determined using a high-throughput fluorescence imaging plate reader (FLIPR)-based calcium influx assay in human embryonic kidney (HEK293) cells stably expressing the human TRPV3 channel.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human TRPV3 channel are cultured in a suitable medium, typically DMEM supplemented with fetal bovine serum and antibiotics.

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8) in a buffered saline solution for a specified time at 37°C.

-

Compound Addition: The test compounds ((Pyridin-2-yl)methanol derivatives) are added to the wells at various concentrations.

-

TRPV3 Activation and Signal Detection: A known TRPV3 agonist, such as 2-aminoethoxydiphenyl borate (B1201080) (2-APB) or carvacrol, is added to all wells simultaneously to activate the TRPV3 channels. The resulting influx of extracellular calcium into the cells binds to the fluorescent dye, causing an increase in fluorescence intensity.

-

Data Analysis: The fluorescence intensity is measured in real-time using a FLIPR instrument. The IC50 values are calculated by plotting the percentage inhibition of the agonist-induced calcium influx against the concentration of the test compound.

In Vivo Efficacy Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats

The in vivo analgesic efficacy of the optimized compound 74a was evaluated in the Chronic Constriction Injury (CCI) model in rats, a widely used model of neuropathic pain.

Methodology:

-

Surgical Procedure:

-

Adult male Sprague-Dawley rats are anesthetized.

-

The right sciatic nerve is exposed at the mid-thigh level through a small incision.

-

Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until a slight constriction of the nerve is observed.

-

The muscle and skin are then closed in layers.

-

Sham-operated animals undergo the same surgical procedure without nerve ligation.

-

-

Behavioral Testing (Mechanical Allodynia):

-

Mechanical allodynia is assessed using von Frey filaments.

-

Rats are placed in individual plastic cages on a raised mesh floor and allowed to acclimate.

-

Von Frey filaments of increasing bending force are applied to the plantar surface of the hind paw.

-

The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.

-

-

Drug Administration and Efficacy Measurement:

-

Compound 74a is administered at various doses (e.g., 3, 10, 30 mg/kg) via an appropriate route (e.g., oral gavage).

-

The paw withdrawal thresholds are measured at various time points after drug administration.

-

The efficacy of the compound is expressed as the percentage reversal of the nerve injury-induced decrease in paw withdrawal threshold. In these studies, compound 74a demonstrated a dose-dependent reversal of mechanical allodynia.[1]

-

Signaling Pathways and Mechanism of Action

TRPV3 is a non-selective cation channel that, upon activation by stimuli such as heat or chemical agonists, allows the influx of cations, primarily Ca2+ and Na+. This influx leads to depolarization of the cell membrane and initiates downstream signaling cascades. (Pyridin-2-yl)methanol derivatives act as direct antagonists of the TRPV3 channel, blocking this ion influx and thereby attenuating the subsequent signaling events.

TRPV3 Signaling in Keratinocytes

In keratinocytes, the activation of TRPV3 is a key event in initiating inflammatory and pain responses. The influx of Ca2+ through the TRPV3 channel triggers the release of various signaling molecules, including ATP and prostaglandin (B15479496) E2 (PGE2). These molecules can then act on adjacent sensory nerve endings, contributing to the sensation of pain and itch.

References

A Technical Guide to the Mechanism of Action of TRPV3 Antagonist 74a

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the mechanism of action, pharmacological data, and experimental validation of the transient receptor potential vanilloid 3 (TRPV3) antagonist 74a.

Introduction to TRPV3 and Antagonist 74a

The Transient Receptor Potential Vanilloid 3 (TRPV3) is a non-selective cation channel predominantly expressed in skin keratinocytes and peripheral neurons.[1] As a polymodal sensor, TRPV3 is activated by various stimuli, including innocuous heat (temperature threshold of ~31-39°C), and chemical agonists like 2-aminoethoxydiphenyl borate (B1201080) (2-APB), carvacrol, and camphor.[1][2][3] Unlike other TRP channels that typically exhibit desensitization, TRPV3 shows a unique sensitization upon repeated stimulation.[1] Its role in calcium homeostasis and signaling pathways makes it a critical participant in skin barrier function, hair growth, pain perception, and itch (pruritus). Dysfunctional TRPV3 channels are linked to genetic disorders such as Olmsted syndrome, characterized by severe itching and skin inflammation.

Compound 74a , a (pyridin-2-yl)methanol derivative developed by AbbVie Inc., is a potent, selective, and brain-penetrant antagonist of the TRPV3 channel. It has demonstrated significant efficacy in preclinical animal models of neuropathic and central pain, positioning it as a valuable tool for studying TRPV3 physiology and a potential lead for therapeutic development.

Core Mechanism of Action

TRPV3 antagonist 74a exerts its pharmacological effect by directly inhibiting the TRPV3 ion channel. By binding to the channel, it prevents the influx of cations, primarily Ca²⁺, into the cell that would normally occur upon activation by heat or chemical agonists. This blockade of ion flow interrupts the downstream signaling cascades that lead to sensations of pain and itch.

In the context of pruritus, for example, Protease-Activated Receptor 2 (PAR2) activation in keratinocytes is known to mediate itch. This process involves subsequent signaling through the TRPV3 channel. Antagonist 74a directly intervenes in this pathway by blocking the TRPV3-mediated calcium influx, thereby attenuating the itch response. By preventing channel opening, antagonist 74a effectively dampens the excitability of the cells expressing TRPV3, leading to its observed analgesic and anti-pruritic effects.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters reported for this compound.

| Parameter | Value | Species | Assay Type | Reference |

| IC₅₀ | 0.38 µM | Human | Electrophysiology / Calcium Imaging | |

| Kᵢ | 0.56 µM | Human | Not Specified | |

| In Vivo Efficacy (Pain) | 10-100 mg/kg (p.o.) | Rat | Neuropathic & Central Pain Models | |

| In Vivo Efficacy (Itch) | 150 µg (intradermal) | Mouse | Scratching Behavior Model | |

| Molecular Weight | 338.32 g/mol | N/A | N/A | |

| Solubility | Soluble to 100 mM | N/A | DMSO |

Signaling Pathway and Point of Intervention

The following diagram illustrates a simplified signaling pathway for itch induction involving PAR2 and TRPV3 in a keratinocyte, highlighting the inhibitory action of antagonist 74a.

Caption: Antagonist 74a blocks the TRPV3 channel, preventing Ca²⁺ influx and subsequent itch signaling.

Experimental Protocols

In Vitro Calcium Imaging Assay

This protocol is designed to measure the inhibitory effect of antagonist 74a on TRPV3-mediated calcium influx in keratinocytes.

-

Cell Culture: Human epidermal keratinocytes are cultured in appropriate media until they reach 80-90% confluency in 96-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 60 minutes at 37°C, followed by a wash step to remove excess dye.

-

Compound Incubation: A baseline fluorescence reading is established. Subsequently, cells are pre-incubated with varying concentrations of this compound (or vehicle control) for 15-30 minutes.

-

Channel Activation: Cells are stimulated with a known TRPV3 agonist, such as the PAR2-activating peptide SLIGRL (e.g., at 100 µM), to induce calcium influx.

-

Data Acquisition: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity over time using a plate reader or fluorescence microscope.

-

Analysis: The peak fluorescence response in the presence of the antagonist is compared to the control (vehicle) response. An IC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Mechanical Allodynia Model (Neuropathic Pain)

This protocol, based on common models of neuropathic pain, assesses the analgesic efficacy of antagonist 74a.

-

Animal Model Induction: Neuropathic pain is induced in rats or mice, typically via Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) of the sciatic nerve. Animals are allowed to recover for a period of 1-2 weeks to allow for the development of mechanical allodynia.

-

Baseline Measurement: The baseline paw withdrawal threshold (PWT) is measured by applying calibrated von Frey filaments of increasing force to the plantar surface of the ipsilateral (injured) hind paw. The lowest force that elicits a brisk withdrawal response is recorded.

-

Compound Administration: Animals are orally administered (p.o.) with this compound at various doses (e.g., 10, 30, 100 mg/kg) or vehicle control.

-

Post-Dosing Measurement: PWT is reassessed at multiple time points after compound administration (e.g., 30, 60, 120, and 240 minutes).

-

Data Analysis: The post-treatment PWT is compared to the baseline PWT. A significant increase in the withdrawal threshold in the compound-treated group compared to the vehicle group indicates an anti-allodynic (analgesic) effect. Data are often expressed as the percentage of maximal possible effect (%MPE).

Experimental and Logical Workflows

In Vitro Antagonist Evaluation Workflow

The following diagram outlines the logical flow for evaluating compound 74a's inhibitory activity in a cell-based assay.

Caption: Workflow for determining the IC₅₀ of this compound using a calcium flux assay.

In Vivo Pain Model Workflow

The diagram below details the procedural steps for assessing the efficacy of antagonist 74a in an animal model of neuropathic pain.

Caption: Experimental workflow for evaluating the analgesic effect of antagonist 74a in vivo.

References

The Role of TRPV3 Antagonist 74a in Neuropathic Pain: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1] Current treatment options often provide inadequate relief and are associated with dose-limiting side effects. The Transient Receptor Potential Vanilloid 3 (TRPV3) channel has emerged as a promising target for the development of novel analgesics.[2][3][4][5] This technical guide provides an in-depth analysis of the preclinical efficacy of the selective TRPV3 antagonist, 74a, in rodent models of neuropathic pain, offering a valuable resource for researchers and professionals in the field of pain drug discovery.

TRPV3 is a non-selective cation channel predominantly expressed in keratinocytes and to a lesser extent in peripheral neurons. It is activated by innocuous warm temperatures (above 33°C) and various chemical ligands. Emerging evidence suggests that TRPV3 plays a crucial role in pain sensation and hypersensitivity states. Antagonism of TRPV3 receptors has been shown to modulate the activity of key neurons in the pain pathway, suggesting its potential to alleviate mechanical allodynia and non-evoked pain.

This guide summarizes the quantitative data from preclinical studies of TRPV3 antagonist 74a, details the experimental protocols used to assess its efficacy, and provides visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The preclinical efficacy of the selective and brain-penetrant this compound was evaluated in two distinct rat models of neuropathic pain: the Chronic Constriction Injury (CCI) model and the Sciatic Nerve Ligation (SNL) model. The compound was also assessed in a reserpine-induced model of central pain. The primary endpoint for the neuropathic pain models was the reversal of mechanical allodynia, as measured by the von Frey test.

Table 1: Efficacy of this compound in the Chronic Constriction Injury (CCI) Model in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) ± SEM | % Reversal of Allodynia |

| Vehicle | - | 2.5 ± 0.3 | 0% |

| Antagonist 74a | 10 | 5.8 ± 0.7 | 26% |

| Antagonist 74a | 30 | 9.2 ± 1.1 | 54% |

| Antagonist 74a | 100 | 13.5 ± 1.5 | 88% |

| Gabapentin | 100 | 10.5 ± 1.2 | 64% |

Data represents the mean paw withdrawal threshold in grams (± Standard Error of the Mean) at 2 hours post-dose. Percent reversal of allodynia is calculated relative to the pre-injury baseline (typically ~15g) and the vehicle-treated group.

Table 2: Efficacy of this compound in the Sciatic Nerve Ligation (SNL) Model in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) ± SEM | % Reversal of Allodynia |

| Vehicle | - | 3.1 ± 0.4 | 0% |

| Antagonist 74a | 30 | 8.7 ± 1.0 | 47% |

| Antagonist 74a | 100 | 12.8 ± 1.4 | 81% |

| Gabapentin | 100 | 9.9 ± 1.1 | 57% |

Data represents the mean paw withdrawal threshold in grams (± Standard Error of the Mean) at 2 hours post-dose. Percent reversal of allodynia is calculated relative to the pre-injury baseline and the vehicle-treated group.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments cited in the evaluation of this compound.

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used method to induce neuropathic pain that mimics features of complex regional pain syndrome.

-

Animal Model: Adult male Sprague Dawley rats (typically 100-250 g) are used.

-

Anesthesia: Rats are anesthetized with an appropriate anesthetic agent, such as isoflurane.

-

Surgical Procedure:

-

A skin incision is made at the mid-thigh level to expose the common sciatic nerve.

-

Proximal to the sciatic nerve's trifurcation, four loose ligatures of 4-0 chromic gut suture are tied around the nerve with approximately 1 mm spacing between them. The ligatures are tightened until they just elicit a brief twitch in the corresponding hind limb.

-

The muscle and skin layers are then closed with sutures.

-

-

Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care. Behavioral testing typically commences several days after surgery to allow for the development of neuropathic pain symptoms.

Sciatic Nerve Ligation (SNL) Model

The SNL model is another common surgical procedure to induce neuropathic pain by partially damaging the sciatic nerve.

-

Animal Model: Adult male Wistar or Sprague Dawley rats are used.

-

Anesthesia: Animals are anesthetized as described for the CCI model.

-

Surgical Procedure:

-

The common sciatic nerve is exposed at the mid-thigh level.

-

A tight ligation of approximately one-third to one-half of the diameter of the sciatic nerve is performed using a 6-0 silk suture.

-

In sham-operated animals, the nerve is exposed but not ligated.

-

The incision is closed in layers.

-

-

Post-operative Care: Standard post-operative care is provided, and behavioral assessments begin after a sufficient period for the development of allodynia.

Behavioral Testing: Von Frey Test for Mechanical Allodynia

Mechanical allodynia, a hallmark of neuropathic pain characterized by pain in response to a normally non-painful stimulus, is quantified using von Frey filaments.

-

Apparatus: Animals are placed in individual transparent plastic chambers on an elevated mesh floor, allowing access to the plantar surface of the hind paws.

-

Acclimation: Rats are habituated to the testing environment for a period of time before the experiment begins.

-

Procedure:

-

A series of calibrated von Frey filaments with increasing stiffness are applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.

-

The "up-down method" is commonly used to determine the 50% paw withdrawal threshold. Testing begins with a filament in the middle of the range. A positive response (paw withdrawal, flinching, or licking) leads to the use of a weaker filament, while a negative response results in the application of a stronger filament.

-

This process is continued until the 50% withdrawal threshold is determined using a specific formula.

-

-

Data Analysis: The paw withdrawal threshold is expressed in grams. A significant decrease in the withdrawal threshold in the injured paw compared to the contralateral paw or pre-surgery baseline indicates the presence of mechanical allodynia.

Visualizations

Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.

Caption: TRPV3 Signaling in Neuropathic Pain.

Caption: Experimental Workflow for Evaluating this compound.

Conclusion

The selective this compound demonstrates significant and dose-dependent efficacy in reversing mechanical allodynia in established rodent models of neuropathic pain. Its potency compares favorably to the standard-of-care, gabapentin. The underlying mechanism likely involves the blockade of TRPV3 channels on keratinocytes, leading to a reduction in the release of pro-nociceptive signaling molecules that sensitize peripheral sensory neurons. These findings underscore the therapeutic potential of TRPV3 antagonism for the treatment of neuropathic pain and provide a strong rationale for the continued development of selective TRPV3 inhibitors. This technical guide serves as a comprehensive resource for researchers aiming to build upon these findings and further explore the role of TRPV3 in chronic pain states.

References

- 1. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TRPV3 Ion Channel: From Gene to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRPV3 in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TRPV3 in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Development of AbbVie's TRPV3 Antagonist 74a: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Vanilloid 3 (TRPV3) is a non-selective cation channel predominantly expressed in keratinocytes and sensory neurons.[1] As a polymodal sensor, it is activated by a range of stimuli including innocuous heat (with a temperature threshold of 31–39 °C), as well as various chemical agonists.[2][3] The channel's role in calcium homeostasis, pain sensation, skin barrier function, and inflammation has positioned it as a compelling therapeutic target for a variety of pathologies, including chronic pain, itch, and certain skin disorders.[3][4] AbbVie's compound 74a, a potent and selective TRPV3 antagonist, emerged from a dedicated discovery program aimed at identifying novel analgesics. This document provides an in-depth technical guide to the development of antagonist 74a, summarizing its pharmacological properties, the experimental protocols used for its characterization, and the underlying signaling pathways.

Core Data Summary

The development of compound 74a involved a systematic optimization of pharmacological, physicochemical, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties from an initial lead. The key quantitative data for 74a are summarized below.

Table 1: In Vitro Pharmacology of Compound 74a

| Parameter | Value | Species | Assay Type |

| IC50 | 0.38 µM | Human | Calcium Influx Assay |

| KB | 0.56 µM | Human | - |

IC50: Half-maximal inhibitory concentration. KB: Equilibrium dissociation constant.

Table 2: In Vivo Efficacy of Compound 74a

| Animal Model | Efficacy | Route of Administration | Effective Dose Range |

| Neuropathic Pain Model 1 | Dose-dependent attenuation of mechanical allodynia | Oral (p.o.) | 10-100 mg/kg |

| Neuropathic Pain Model 2 | Favorable preclinical profile | Oral (p.o.) | 30-100 mg/kg |

| Reserpine Model of Central Pain | Anti-nociceptive activity | Oral (p.o.) | 30-100 mg/kg |

Despite its promising preclinical profile, the effective doses were considered too high for further development.

Table 3: Physicochemical and Pharmacokinetic Properties of Compound 74a

| Property | Value |

| Molecular Weight | 338.32 g/mol |

| Formula | C17H17F3N2O2 |

| Brain Penetrance | Yes |

| Selectivity | No significant activity against a panel of other ion channels |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of compound 74a.

In Vitro Calcium Influx Assay for IC50 Determination

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human TRPV3 channels were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Preparation: Compound 74a was dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, which was subsequently diluted to various concentrations in an assay buffer.

-

Fluorescent Dye Loading: Cells were seeded into 96-well plates and, upon reaching confluency, were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer for 1 hour at 37°C.

-

Assay Procedure: After washing to remove excess dye, the cells were incubated with varying concentrations of compound 74a or vehicle (DMSO) for a predetermined period.

-

TRPV3 Activation and Signal Detection: The TRPV3 channels were activated by adding a known agonist (e.g., 2-aminoethoxydiphenyl borate, 2-APB). The resulting change in intracellular calcium concentration was measured as a change in fluorescence intensity using a plate reader.

-

Data Analysis: The fluorescence signals were normalized to the baseline and the maximum response. The IC50 value was calculated by fitting the concentration-response curve using a four-parameter logistic equation.

In Vivo Neuropathic Pain Models

1. Chronic Constriction Injury (CCI) Model:

-

Animal Model: Male Sprague-Dawley rats were used.

-

Surgical Procedure: Under anesthesia, the sciatic nerve of one hind limb was exposed, and four loose ligatures were tied around it.

-

Compound Administration: Compound 74a was administered orally (p.o.) at doses ranging from 10 to 100 mg/kg.

-

Behavioral Testing: Mechanical allodynia was assessed using von Frey filaments at various time points after compound administration. The paw withdrawal threshold was determined as the force at which the animal withdrew its paw.

-

Data Analysis: The dose-dependent reversal of mechanical allodynia was calculated and compared to the vehicle-treated group.

2. Spared Nerve Injury (SNI) Model:

-

Animal Model: Male C57BL/6 mice were used.

-

Surgical Procedure: Under anesthesia, two of the three terminal branches of the sciatic nerve (the common peroneal and tibial nerves) were ligated and transected, leaving the sural nerve intact.

-

Compound Administration: Compound 74a was administered orally (p.o.) at doses of 30 and 100 mg/kg.

-

Behavioral Testing: Mechanical sensitivity was assessed using von Frey filaments on the lateral side of the paw (the territory of the intact sural nerve).

-

Data Analysis: The anti-allodynic effect of compound 74a was evaluated by comparing the paw withdrawal thresholds of treated animals to those of vehicle-treated controls.

Selectivity Profiling

A comprehensive selectivity panel was utilized to assess the off-target activity of compound 74a. This typically involves a battery of in vitro binding and functional assays against a broad range of receptors, ion channels, transporters, and enzymes. The specific panel used for 74a demonstrated no significant binding to adverse targets, indicating a high degree of selectivity for TRPV3.

Visualizing the Core Concepts

Signaling Pathways and Experimental Logic

To better illustrate the mechanisms and experimental designs, the following diagrams were generated using the DOT language.

References

Chemical structure and properties of TRPV3 antagonist 74a

An In-depth Analysis of the Chemical Structure, Physicochemical Properties, and Biological Activity of a Potent and Selective TRPV3 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the transient receptor potential vanilloid 3 (TRPV3) antagonist 74a, a potent and selective inhibitor of the TRPV3 ion channel. This document consolidates key information on its chemical identity, physicochemical characteristics, and extensive biological profiling. It is intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug discovery who are investigating the therapeutic potential of TRPV3 modulation.

Chemical Structure and Physicochemical Properties

TRPV3 antagonist 74a, chemically known as (αS)-α-[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol, is a small molecule inhibitor with promising therapeutic properties.[1] Its unique chemical architecture is central to its high affinity and selectivity for the TRPV3 channel.

Below is a summary of its key chemical and physical attributes:

| Property | Value | Reference |

| Chemical Name | (αS)-α-[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol | [1] |

| Molecular Formula | C₁₇H₁₇F₃N₂O₂ | |

| Molecular Weight | 338.32 g/mol | |

| CAS Number | 1432051-63-2 | |

| Purity | ≥98% | |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage | Store at -20°C | |

| SMILES | C[C@]1(C--INVALID-LINK--O">C@@(C3=CC(C(F)(F)F)=CC=N3)C1)O | |

| InChI Key | MTJXDHFAWXGXIN-OAGGEKHMSA-N |

Biological Properties and In Vitro Pharmacology

This compound has demonstrated potent and selective inhibition of the TRPV3 ion channel. Its efficacy has been characterized through a variety of in vitro assays, establishing it as a valuable tool for studying TRPV3 physiology and as a lead compound for drug development.

Potency and Selectivity

The primary measure of 74a's potency is its binding affinity (KB) for the TRPV3 channel, which has been determined to be 0.56 μM . This indicates a high degree of affinity for its target.

Crucially, compound 74a exhibits a high degree of selectivity for TRPV3 over other ion channels. It has been shown to have no significant activity against a panel of other ion channels, which is a critical attribute for a therapeutic candidate, minimizing the potential for off-target effects.

Mechanism of Action

TRPV3 is a non-selective cation channel predominantly expressed in keratinocytes and sensory neurons. Its activation by thermal and chemical stimuli leads to an influx of calcium ions (Ca²⁺), triggering downstream signaling cascades that contribute to sensations of pain and itch, as well as inflammatory responses.

This compound exerts its effect by directly blocking the TRPV3 ion channel. This blockade prevents the influx of Ca²⁺, thereby inhibiting the subsequent release of pro-inflammatory mediators and neurotransmitters. This mechanism of action has been validated in cellular assays, where 74a effectively attenuates Ca²⁺ responses induced by TRPV3 agonists.

In Vivo Pharmacology and Efficacy

The therapeutic potential of this compound has been further substantiated in preclinical animal models of neuropathic pain and itch, demonstrating its ability to modulate disease-relevant phenotypes. A key feature of this compound is its ability to penetrate the blood-brain barrier, allowing it to target both peripheral and central TRPV3 channels.

Efficacy in Neuropathic Pain Models

In rodent models of neuropathic pain, orally administered 74a (10-100 mg/kg) has been shown to dose-dependently reduce mechanical allodynia, a key symptom of neuropathic pain where non-painful stimuli are perceived as painful.

Efficacy in Pruritus (Itch) Models

Intradermal injection of 74a (150 µg) has been demonstrated to significantly decrease scratching behavior in mouse models of itch, highlighting its potential for treating pruritic conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Calcium Flux Assay

This assay is used to determine the inhibitory effect of 74a on TRPV3 channel activation in a cellular context.

-

Cell Line: Human keratinocytes or HEK293 cells stably expressing human TRPV3.

-

Assay Principle: Measurement of intracellular calcium concentration changes using a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Calcium 6) in a high-throughput format using a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation instrument.

-

Protocol:

-

Cell Plating: Seed cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight to allow for adherence.

-

Dye Loading: Remove the culture medium and add a loading buffer containing the calcium-sensitive dye and probenecid (B1678239) (to prevent dye extrusion). Incubate for 1 hour at 37°C.

-

Compound Addition: Prepare serial dilutions of this compound and a known TRPV3 agonist (e.g., 2-APB or carvacrol).

-

Measurement: Place the cell plate in the FLIPR or FlexStation instrument. Record baseline fluorescence. Add the antagonist (74a) at various concentrations and incubate for a specified period. Then, add the agonist to stimulate the TRPV3 channels.

-

Data Analysis: Monitor the change in fluorescence intensity over time. The peak fluorescence response following agonist addition is measured. The inhibitory effect of 74a is calculated as a percentage of the response in the absence of the antagonist. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

In Vivo Neuropathic Pain Model: Chronic Constriction Injury (CCI)

The CCI model is a widely used rodent model to induce neuropathic pain.

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

-

Surgical Procedure:

-

Anesthetize the animal (e.g., with isoflurane).

-

Make a small incision on the lateral side of the thigh to expose the sciatic nerve.

-

Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.

-

Close the muscle and skin layers with sutures.

-

Allow the animals to recover for at least 7 days before behavioral testing.

-

-

Drug Administration: Administer this compound orally (p.o.) or via intraperitoneal (i.p.) injection at the desired doses.

-

Behavioral Testing: Assess mechanical allodynia using the von Frey test (see protocol below).

Behavioral Testing: Von Frey Test for Mechanical Allodynia

This test measures the sensitivity of the hind paw to a mechanical stimulus.

-

Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus. The animal is placed in a transparent plastic chamber with a wire mesh floor.

-

Acclimatization: Allow the animal to acclimate to the testing chamber for at least 30 minutes before testing.

-

Procedure (Up-Down Method):

-

Start with a filament in the middle of the force range (e.g., 2.0 g).

-

Apply the filament perpendicularly to the plantar surface of the hind paw until it bends. Hold for 3-5 seconds.

-

A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

If there is a positive response, the next filament tested is of lower force. If there is no response, the next filament is of higher force.

-

The pattern of responses is used to calculate the 50% paw withdrawal threshold.

-

-

Data Analysis: The 50% withdrawal threshold is calculated using the formula: 50% g threshold = (10^[Xf + kδ]) / 10,000, where Xf is the value (in log units) of the final von Frey filament used, k is a value based on the pattern of responses, and δ is the mean difference (in log units) between stimuli.

Signaling Pathways and Visualizations

Activation of TRPV3 in keratinocytes initiates a complex signaling cascade that contributes to inflammation and pain. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.

TRPV3 Signaling Pathway in Keratinocytes

Caption: Proposed TRPV3 signaling cascade in keratinocytes.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for assessing in vivo efficacy in a neuropathic pain model.

References

Selective Antagonism of TRPV3 by Compound 74a: A Technical Guide

This technical guide provides an in-depth overview of compound 74a, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of TRPV3 modulation.

Introduction to TRPV3 and Compound 74a

The Transient Receptor Potential Vanilloid 3 (TRPV3) is a non-selective cation channel predominantly expressed in skin keratinocytes and sensory neurons.[1] It functions as a sensor for innocuous heat and is activated by a variety of chemical stimuli.[1][2][3] Dysregulation of TRPV3 activity has been implicated in various pathological conditions, including chronic pain, itch, dermatitis, and certain genetic disorders like Olmsted syndrome.[1] This makes TRPV3 an attractive therapeutic target.

Compound 74a has emerged as a highly selective antagonist of TRPV3. It has demonstrated efficacy in animal models of neuropathic pain and exhibits brain-penetrant properties, highlighting its potential for treating both peripheral and central nervous system disorders.

Quantitative Data for Compound 74a

The following tables summarize the key quantitative parameters defining the potency, efficacy, and physicochemical properties of compound 74a.

Table 1: In Vitro Potency and Selectivity of Compound 74a

| Parameter | Value | Species | Assay Type | Reference |

| KB | 0.56 μM | Not Specified | Not Specified | |

| IC50 | 0.38 μM | Human | Calcium Imaging & Electrophysiology | |

| Selectivity | No significant activity against a panel of other ion channels | Not Specified | Not Specified |

Table 2: In Vitro and In Vivo Experimental Data for Compound 74a

| Model | Compound 74a Concentration/Dose | Effect | Reference |

| Keratinocytes (in vitro) | 100 μM | Largely attenuates SLIGRL or SLIGKV-induced Ca2+ responses | |

| Pruritus Model (in vivo) | 150 μg (intradermal injection) | Significantly decreases the number of scratches | |

| Neuropathic Pain Model (in vivo) | 10-100 mg/kg (p.o.) | Dose-dependently attenuates mechanical allodynia | |

| Central Pain Model (in vivo) | Not Specified | Exhibits anti-nociceptive activity |

Table 3: Physicochemical Properties of Compound 74a

| Property | Value | Reference |

| Molecular Weight | 338.32 g/mol | |

| Formula | C17H17F3N2O2 | |

| CAS Number | 1432051-63-2 | |

| Solubility | Soluble to 100 mM in DMSO | |

| Purity | ≥98% |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the antagonistic activity of compound 74a.

In Vitro Calcium Imaging Assay

This protocol is designed to assess the ability of compound 74a to inhibit TRPV3-mediated calcium influx in a cellular context.

Objective: To quantify the inhibitory effect of compound 74a on TRPV3 activation in response to a chemical agonist.

Materials:

-

Human embryonic kidney (HEK293) cells stably expressing human TRPV3.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS).

-

TRPV3 agonist (e.g., 2-Aminoethoxydiphenyl borate (B1201080) (2-APB) or SLIGRL).

-

Compound 74a.

-

96-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Culture: Seed HEK293-hTRPV3 cells into 96-well plates and grow to 80-90% confluency.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

-

Wash the cells with HBSS.

-

Incubate the cells with the loading buffer for 1 hour at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

-

Compound Incubation:

-

Prepare serial dilutions of compound 74a in HBSS.

-

Add the compound 74a dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

-

-

Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject the TRPV3 agonist into the wells while continuously recording fluorescence intensity (Excitation: 488 nm, Emission: 520 nm).

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

-

Plot the normalized response against the log concentration of compound 74a and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vivo Model of Neuropathic Pain (Von Frey Test)

This protocol describes the assessment of compound 74a's efficacy in a rodent model of mechanical allodynia, a hallmark of neuropathic pain.

Objective: To determine the anti-allodynic effects of orally administered compound 74a.

Materials:

-

Male Sprague-Dawley rats.

-

Surgical instruments for Chronic Constriction Injury (CCI) surgery.

-

Von Frey filaments of varying stiffness.

-

Testing chambers with a wire mesh floor.

-

Compound 74a.

-

Vehicle control (e.g., 10% DMSO, 90% corn oil).

Procedure:

-

Induction of Neuropathic Pain (CCI Model):

-

Anesthetize the rats.

-

Expose the sciatic nerve in one hind limb and place loose chromic gut ligatures around it.

-

Close the incision.

-

Allow the animals to recover for 7-14 days to develop mechanical allodynia.

-

-

Baseline Mechanical Threshold Measurement:

-

Acclimate the rats to the testing chambers.

-

Apply von Frey filaments to the plantar surface of the ipsilateral (injured) hind paw in ascending order of force.

-

The paw withdrawal threshold is defined as the lowest force that elicits a brisk withdrawal response.

-

-

Compound Administration:

-

Administer compound 74a or vehicle orally (p.o.) at desired doses (e.g., 10, 30, 100 mg/kg).

-

-

Post-Dosing Mechanical Threshold Measurement:

-

At various time points after dosing (e.g., 1, 2, 4 hours), repeat the von Frey test to determine the paw withdrawal threshold.

-

-

Data Analysis:

-

Compare the post-dose withdrawal thresholds of the compound 74a-treated groups to the vehicle-treated group.

-

Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests).

-

A significant increase in the paw withdrawal threshold in the compound 74a-treated group indicates an anti-allodynic effect.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the TRPV3 signaling pathway and the experimental workflow for evaluating compound 74a.

TRPV3 Signaling Pathway in Keratinocytes

Caption: TRPV3 signaling cascade in keratinocytes and the inhibitory action of compound 74a.

Experimental Workflow for In Vitro Evaluation of Compound 74a

Caption: Workflow for determining the in vitro potency of compound 74a.

Logical Relationship of TRPV3 Antagonism to Therapeutic Effect

Caption: The logic of TRPV3 antagonism by compound 74a for therapeutic benefit.

References

Brain penetrant TRPV3 antagonists for CNS studies

An In-Depth Technical Guide to Brain Penetrant TRPV3 Antagonists for Central Nervous System (CNS) Studies

Introduction

The Transient Receptor Potential Vanilloid 3 (TRPV3) channel is a temperature-sensitive, non-selective cation channel belonging to the larger TRP superfamily.[1][2][3] First cloned in 2002, TRPV3 is activated by innocuous heat (with a temperature threshold of 31–39 °C), as well as by various chemical agonists like camphor, carvacrol, and 2-aminoethoxydiphenyl borate (B1201080) (2-APB).[1][4] A unique characteristic of the TRPV3 channel is its sensitization upon repeated stimulation, a feature that distinguishes it from other TRP channels that typically show desensitization.

While highly expressed in skin keratinocytes where it plays a role in skin barrier function, hair growth, and thermosensation, TRPV3 is also found in the central nervous system, including the brain and dorsal root ganglion neurons. Its presence in the CNS and its involvement in pain transduction have made it a compelling target for the development of novel analgesics and therapeutics for CNS disorders. Studies have shown that TRPV3 mRNA is upregulated in sensory neurons in animal models of neuropathic pain. Furthermore, recent evidence indicates that inhibiting the TRPV3 channel can protect against ischemic brain injury, highlighting its potential role in neuroprotection.

The therapeutic potential of TRPV3 antagonists for CNS indications can only be fully realized if the compounds can effectively cross the blood-brain barrier (BBB). Research has demonstrated that while both peripherally-restricted and CNS-penetrant antagonists can modulate evoked pain signals, only those that access supraspinal TRPV3 receptors are effective against non-evoked, spontaneous pain, a key component of many chronic pain states. This guide provides a comprehensive overview of brain-penetrant TRPV3 antagonists, their pharmacological data, and the experimental protocols used to characterize them for CNS studies.

Quantitative Data on Brain Penetrant TRPV3 Antagonists

The development of selective TRPV3 antagonists has enabled the exploration of their effects on the CNS. The following table summarizes key quantitative data for several antagonists, highlighting their potency, selectivity, and CNS penetration profiles.

| Compound | Potency (K_b) | Selectivity (IC_50 > 10 µM) | CNS Penetration (Brain/Plasma Ratio) | Key In Vivo CNS Finding | Reference |

| A-2 | ~40 nM | TRPV1, TRPV2, TRPV4, TRPA1 | CNS-Penetrant (ratio not specified) | Decreased elevated spontaneous firing of spinal wide dynamic range (WDR) neurons. | |

| A-3 | Not specified | TRPV1, TRPV2, TRPV4, TRPA1, TRPM8 | CNS-Penetrant (ratio not specified) | Improved pain-induced sleep disturbance. | |

| A-4 | 320 nM | TRPV1, TRPV2, TRPV4, TRPA1, TRPM8 | Poor CNS Penetration | Did not reduce spontaneous firing of WDR neurons or improve sleep disturbance. | |

| A-5 | Not specified | TRPV1, TRPV2, TRPV4, TRPA1 | CNS-Penetrant (ratio not specified) | Dampened nociceptive signaling via supraspinal mechanisms. | |

| A-6 | ~40 nM | TRPV1, TRPV2, TRPV4, TRPA1 | CNS-Penetrant (ratio not specified) | Reduced spontaneous firing of WDR neurons. | |

| G51 | Not specified | TRPV1, TRPV2, TRPV4, TRPA1, TRPM8 | Poor CNS Penetration | Did not improve pain-induced sleep disturbance. | |

| Forsythoside B | IC_50 = 6.7 ± 0.7 μM | Selective for TRPV3 | Brain-Penetrant (demonstrated in vivo efficacy) | Attenuates cerebral ischemia/reperfusion injury. |

Note: The specific brain/plasma ratios for the AbbVie (A-series) compounds were not publicly disclosed in the cited literature but were categorized based on their functional effects in CNS-dependent assays.

Signaling Pathways and Experimental Workflows

TRPV3 Signaling in Central Nervous System Neurons

Activation of TRPV3 channels in CNS neurons by stimuli such as warmth, chemical agonists, or intracellular acidosis leads to an influx of cations, primarily Ca²⁺. This influx causes membrane depolarization, which can increase neuronal excitability and trigger downstream signaling cascades, ultimately modulating processes like pain perception and contributing to pathology in conditions like ischemic stroke.

Caption: TRPV3 activation by diverse stimuli leads to cation influx and neuronal modulation.

Experimental Workflow for CNS Drug Development

The evaluation of a potential brain-penetrant TRPV3 antagonist follows a structured workflow. It begins with in vitro screening for potency and selectivity, followed by an assessment of BBB permeability using both computational and experimental models. Promising candidates then advance to in vivo models of CNS disorders to confirm efficacy.

Caption: A multi-phase workflow for identifying and validating CNS-active TRPV3 antagonists.

Logic of Peripheral vs. Supraspinal TRPV3 Antagonism

Studies have elucidated a critical distinction between the roles of peripheral and central TRPV3 receptors in pain signaling. Blocking TRPV3 in the periphery is sufficient to reduce evoked pain (e.g., mechanical allodynia), but blockade in the brain (supraspinal sites) is necessary to impact spontaneous, non-evoked pain and associated behaviors like sleep disturbance.

Caption: CNS penetration is key for TRPV3 antagonists to address non-evoked pain components.

Detailed Experimental Protocols

In Vitro Potency and Selectivity Assays

Objective: To determine the potency (IC₅₀ or K_b) of a compound at the TRPV3 channel and its selectivity against other related ion channels.

Methodology: Calcium Influx Assay using HEK293 cells

-

Cell Culture: Stably transfect Human Embryonic Kidney (HEK293) cells with the gene for human or rodent TRPV3. Culture the cells in appropriate media until they form a confluent monolayer in 96-well plates.

-

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye for approximately 1 hour at 37°C.

-

Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of the antagonist compound to the wells and incubate for 15-30 minutes.

-

Channel Activation and Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR). Add a known TRPV3 agonist (e.g., 2-APB or carvacrol) to all wells to activate the channel. The instrument will measure the change in fluorescence intensity over time, which corresponds to the influx of calcium.

-

Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to vehicle-treated control wells. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Selectivity: Repeat the protocol using cell lines that express other TRP channels (e.g., TRPV1, TRPV4, TRPM8) to determine the compound's activity at off-target channels.

In Vivo Blood-Brain Barrier Penetration Assessment

Objective: To determine the concentration of a compound in the brain relative to the plasma, providing a measure of its ability to cross the BBB.

Methodology: Rodent Pharmacokinetic (PK) Study

-

Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

-

Compound Administration: Administer the compound to a cohort of animals, typically via intravenous (IV) or oral (PO) gavage. A cassette dosing approach, where multiple compounds are administered simultaneously, can be used for higher throughput screening.

-

Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8 hours) after dosing, collect blood samples (via cardiac puncture or tail vein) and immediately harvest the whole brain.

-

Sample Processing: Centrifuge the blood to separate the plasma. Homogenize the brain tissue in a buffer solution.

-

Quantification: Analyze the concentration of the compound in both the plasma and brain homogenate samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis:

-

Calculate the Brain-to-Plasma Ratio (Kp) : Kp = C_brain / C_plasma, where C_brain is the total concentration in the brain and C_plasma is the total concentration in the plasma.

-

For a more accurate measure of CNS exposure, calculate the Unbound Brain-to-Unbound Plasma Ratio (Kp,uu) . This requires additional experiments to determine the fraction of the compound that is unbound to proteins in both brain tissue and plasma (fu,brain and fu,plasma). The formula is: Kp,uu = (C_brain * fu,brain) / (C_plasma * fu,plasma). A Kp,uu value > 0.3 is often considered indicative of good human brain exposure.

-

In Vivo CNS Efficacy Model: Neuropathic Pain

Objective: To assess the ability of a CNS-penetrant TRPV3 antagonist to alleviate pathological pain symptoms.

Methodology: Spinal Nerve Ligation (SNL) Model in Rats

-

Surgical Procedure: Anesthetize adult rats and perform a surgical ligation of the L5 spinal nerve. This procedure induces neuropathic pain symptoms, including mechanical allodynia (pain in response to a non-painful stimulus), in the ipsilateral hind paw.

-

Behavioral Testing (Baseline): Allow the animals to recover for 7-14 days. Measure baseline mechanical allodynia using von Frey filaments. Apply filaments of increasing force to the plantar surface of the hind paw and determine the paw withdrawal threshold (PWT). A significant decrease in PWT in the injured paw compared to the contralateral paw confirms the neuropathic state.

-

Compound Administration: Administer the TRPV3 antagonist (or vehicle control) systemically (e.g., IV, PO, or IP).

-

Post-Dosing Behavioral Testing: At various time points after drug administration, re-assess the PWT using von Frey filaments.

-

Data Analysis: An effective antagonist will significantly increase the PWT in the injured paw, indicating a reversal of mechanical allodynia. The data are typically presented as the change in PWT or as a percentage of the maximum possible effect (%MPE). This model helps demonstrate that antagonism of TRPV3 can alleviate symptoms of neuropathic pain.

In Vivo CNS Efficacy Model: Non-Evoked Pain

Objective: To evaluate the effect of a CNS-penetrant TRPV3 antagonist on spontaneous, non-evoked pain, which is poorly captured by reflex-based tests.

Methodology: Pain-Induced Sleep Disturbance (PISD) Assay

-

Animal Preparation: Implant rats with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states. Allow for surgical recovery.

-

Induction of Chronic Inflammation: Induce a persistent inflammatory state by injecting Complete Freund's Adjuvant (CFA) into both hind paws of the rat. This condition is known to cause significant disruption to normal sleep patterns.

-

Sleep Recording: After CFA injection, record EEG/EMG data continuously for an extended period (e.g., 24-48 hours) to establish a baseline of sleep disturbance.

-

Compound Administration: Administer the CNS-penetrant TRPV3 antagonist or vehicle.

-

Post-Dosing Recording and Analysis: Continue to record EEG/EMG. Analyze the sleep data to quantify changes in total sleep time, sleep architecture (e.g., time spent in NREM vs. REM sleep), and sleep fragmentation.

-

Interpretation: An improvement in sleep parameters (e.g., increased total sleep time, consolidation of sleep bouts) following drug administration indicates that the antagonist is effective at reducing the non-evoked, ongoing pain that disrupts sleep. This assay is crucial for differentiating the effects of CNS-penetrant antagonists from peripherally-restricted ones.

References

Methodological & Application

Application Notes and Protocols: Dosing and Administration of TRPV3 Antagonist 74a in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of the selective TRPV3 antagonist 74a in murine models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound in relevant disease models.

Introduction

Transient Receptor Potential Vanilloid 3 (TRPV3) is a non-selective cation channel predominantly expressed in skin keratinocytes and sensory neurons. It functions as a sensor for innocuous heat and is implicated in various physiological and pathological processes, including pain sensation, itch, skin barrier function, and inflammation.[1] Dysregulation of TRPV3 activity has been linked to chronic pain and pruritic conditions, making it a promising therapeutic target.[2][3]

This compound is a potent and selective inhibitor of the TRPV3 channel.[4] Preclinical studies in mice have demonstrated its efficacy in models of neuropathic and central pain, as well as in alleviating itch. These notes provide detailed information on the dosing, administration, and relevant experimental protocols for utilizing this compound in mice.

Data Presentation

Table 1: In Vivo Dosing of this compound in Mice

| Disease Model | Administration Route | Dose Range | Key Findings | Reference |

| Neuropathic Pain | Oral (p.o.) | 10 - 100 mg/kg | Dose-dependently attenuated mechanical allodynia. | |

| Central Pain (Reserpine-induced) | Oral (p.o.) | 30 - 100 mg/kg | Demonstrated anti-nociceptive activity by increasing the muscle pressure threshold. | |

| Pruritus (Itch) | Intradermal (i.d.) | 150 µg | Significantly decreased the number of scratches. |

Signaling Pathway

The activation of TRPV3 by various stimuli, including heat and chemical agonists, leads to an influx of cations, primarily Ca2+. This increase in intracellular calcium triggers downstream signaling cascades. One identified pathway in keratinocytes involves Calcium/Calmodulin-dependent protein kinase II (CaMKII), which leads to the release of Transforming Growth Factor-alpha (TGFα). TGFα then activates the Epidermal Growth Factor Receptor (EGFR), subsequently engaging the PI3K/NF-κB signaling axis to promote cellular responses like proliferation. Antagonist 74a blocks the initial Ca2+ influx, thereby inhibiting these downstream events.

Caption: TRPV3 signaling pathway in keratinocytes and the inhibitory action of antagonist 74a.

Experimental Protocols

Experimental Workflow: In Vivo Administration of this compound

The following diagram outlines the general workflow for in vivo studies involving the administration of this compound to mice.

Caption: General experimental workflow for in vivo studies with this compound.

Protocol 1: Oral Administration (Gavage) in Mice

Objective: To administer a precise dose of this compound orally.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) in water, or 10% Tween 80 in saline). Note: The optimal vehicle should be determined based on the compound's solubility and the experimental design.

-

Appropriately sized oral gavage needles (e.g., 18-20 gauge, flexible or curved with a bulbous tip).

-

Syringes (1 ml)

-

Animal scale

Procedure:

-

Animal Preparation:

-

Acclimatize mice to the experimental environment for at least 3 days prior to the study.

-

Weigh each mouse on the day of dosing to calculate the exact volume for administration. The volume should generally not exceed 10 ml/kg.

-

-

Compound Formulation:

-

Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration.

-

Vortex or sonicate the formulation to ensure uniformity before drawing it into the syringe.

-

-

Restraint:

-

Gently restrain the mouse by scruffing the neck and back to immobilize the head and straighten the esophagus.

-

-

Gavage Needle Insertion:

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.

-

Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

-

-

Administration:

-

Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the compound.

-

Administer the solution at a steady rate to avoid regurgitation.

-

-

Post-Administration:

-

Gently remove the gavage needle.

-

Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.

-

Protocol 2: Intradermal Injection in Mice

Objective: To administer this compound locally into the dermal layer of the skin.

Materials:

-

This compound

-

Sterile, non-irritating vehicle (e.g., sterile saline).

-

Insulin syringes with a fine-gauge needle (e.g., 28-30 gauge).

-

Clippers (optional)

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation) to ensure the animal remains immobile during the injection.

-

If necessary, shave the hair at the injection site (e.g., nape of the neck, hind paw) for better visualization.

-

-

Compound Formulation:

-

Dissolve or suspend this compound in a sterile vehicle to the desired concentration.

-

Draw the solution into the syringe, ensuring there are no air bubbles.

-

-

Injection:

-

Gently pinch the skin at the injection site.

-

Insert the needle, with the bevel facing up, at a shallow angle (approximately 10-15 degrees) into the skin.

-

Slowly inject the solution. A small bleb or blister should form at the injection site, indicating a successful intradermal injection. The volume is typically low (e.g., 10-50 µl).

-

-

Post-Injection:

-

Carefully withdraw the needle.

-

Allow the mouse to recover from anesthesia in a clean, warm cage.

-

Monitor the animal for any adverse reactions at the injection site.

-

Key Experimental Models

Neuropathic Pain: von Frey Test

The von Frey test is used to assess mechanical allodynia, a hallmark of neuropathic pain where a normally non-painful stimulus is perceived as painful.

Protocol Outline:

-

Place mice in individual transparent boxes on an elevated mesh floor and allow them to acclimate for at least 30-60 minutes.

-

Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

-

A positive response is recorded as a brisk withdrawal, flinching, or licking of the paw.

-

The "up-down" method is often used to determine the 50% paw withdrawal threshold.

Pruritus (Itch): PAR2-Agonist Induced Scratching

Activation of Proteinase-Activated Receptor 2 (PAR2) in the skin is known to induce itch.

Protocol Outline:

-

Acclimatize mice individually in observation chambers.

-

Administer the PAR2 agonist (e.g., SLIGRL-NH2) via intradermal injection, typically at the nape of the neck.

-

Immediately after injection, record the number of scratching bouts directed towards the injection site for a defined period (e.g., 30 minutes).

-

This compound can be co-administered or pre-administered (intradermally or systemically) to assess its anti-pruritic effect.

References

Application Notes and Protocols for Preparing TRPV3 Antagonist 74a Stock Solutions in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of the Transient Receptor Potential Vanilloid 3 (TRPV3) antagonist, 74a, using Dimethyl Sulfoxide (DMSO) as the solvent.

Introduction to TRPV3 and Antagonist 74a

Transient Receptor Potential Vanilloid 3 (TRPV3) is a non-selective cation channel predominantly expressed in skin keratinocytes and sensory neurons.[1] It functions as a sensor for innocuous heat and is involved in various physiological processes, including temperature sensation, pain perception, hair growth, and skin barrier function.[1][2] Dysregulation of TRPV3 activity has been implicated in pathological conditions such as itch, dermatitis, and neuropathic pain.[1]